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Dodecyltrimethylammonium chloride

Cat. No.: B027827
CAS No.: 112-00-5
M. Wt: 263.89 g/mol
InChI Key: DDXLVDQZPFLQMZ-UHFFFAOYSA-M
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Description

Overview of Quaternary Ammonium (B1175870) Compounds (QACs) in Scientific Research

Quaternary ammonium compounds (QACs) are a broad category of organic compounds characterized by a central nitrogen atom covalently bonded to four organic groups, resulting in a positively charged cation. mdpi.comresearchgate.net This cationic nature is a defining feature that underpins their diverse functionalities. In scientific research, QACs are extensively utilized as antimicrobial agents, surfactants, phase transfer catalysts, and in the synthesis of specialized materials. mdpi.commdpi.comchemicalbook.com Their structures can be readily modified, allowing for the tuning of their properties for specific applications. mdpi.com The study of QACs dates back to the early 20th century, with their antimicrobial properties being among the first to be systematically investigated. mdpi.com The discovery of benzalkonium chloride in 1935 marked a significant milestone, paving the way for the widespread use of QACs in various fields. mdpi.comnih.gov

Historical Context of DTAC in Academic and Industrial Applications

Dodecyltrimethylammonium (B156365) chloride, also known as lauryl trimethylammonium chloride, has a history of use in various industrial and academic settings. biosynth.comgoogle.com Industrially, it has been employed as a component in detergents, cleaning agents, and as a foaming stabilizer. chemicalbook.combiosynth.comcymitquimica.com Its utility also extends to the production of coatings, plastics, and rubber as an anti-static agent and catalyst. chemicalbook.com In the realm of academic research, DTAC has long been recognized for its surfactant properties, leading to its use in studies involving micelle formation, protein denaturation, and as a reagent in various chemical reactions. chemicalbook.comaps.org

Significance of DTAC as a Cationic Surfactant in Research

The significance of DTAC as a cationic surfactant in research is multifaceted. pubcompare.ai Its amphiphilic nature, consisting of a long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium headgroup, allows it to reduce the surface tension of liquids and form micelles in aqueous solutions. cymitquimica.comaps.org This property is fundamental to its application in a wide range of research areas.

Detailed research findings have highlighted the utility of DTAC in several key domains:

Nanoparticle Synthesis and Stabilization: DTAC is utilized to control the size and stability of nanoparticles. For instance, in the case of negatively charged silver nanoparticles, DTAC can form a "patchy bilayer" on the nanoparticle surface, leading to charge reversal and electrostatic stabilization that prevents agglomeration. rsc.org

Material Science: In material science, DTAC has been explored for its role in processes like the superfilling of copper in microelectronics manufacturing. It can act as a "leveler" to control the deposition process and prevent the formation of undesirable surface features. bohrium.com

Biotechnology and Biochemistry: DTAC is used in the denaturation of proteins and the study of DNA-surfactant interactions. chemicalbook.comaps.org The electrostatic and hydrophobic interactions between DTAC and biological macromolecules like DNA can induce conformational changes, a phenomenon that is crucial for understanding the fundamental physics of these systems. aps.org

Chemical Synthesis: DTAC serves as a cationic surfactant in various chemical reactions, including transfer hydrogenation reactions of ketones and aldehydes, and ring-opening metathesis polymerization. sigmaaldrich.com It can also be a component of deep eutectic solvents, which are gaining attention as novel reaction media. semanticscholar.org

Environmental Science: The sorption behavior of DTAC in agricultural soils has been investigated to understand its environmental fate. Studies have shown that its sorption is influenced by soil properties such as clay content and pH, which is critical for assessing its mobility and potential environmental impact. nih.govscience.gov

The following table summarizes the key properties of Dodecyltrimethylammonium chloride:

PropertyValueSource
Chemical Formula C15H34ClN biosynth.comsigmaaldrich.com
Molecular Weight 263.89 g/mol biosynth.comsigmaaldrich.com
Melting Point 37 °C sigmaaldrich.com
Decomposition Temperature 246 °C google.comsigmaaldrich.com
Solubility in Water 50 mg/mL, clear, colorless sigmaaldrich.com
Appearance White to off-white solid google.comcymitquimica.com
Critical Micelle Concentration (CMC) 20 mM rsc.orgsci-hub.se

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H34ClN B027827 Dodecyltrimethylammonium chloride CAS No. 112-00-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecyl(trimethyl)azanium;chloride
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InChI

InChI=1S/C15H34N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1
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InChI Key

DDXLVDQZPFLQMZ-UHFFFAOYSA-M
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Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34ClN
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Related CAS

10182-91-9 (Parent)
Record name 1-Dodecanaminium, N,N,N-trimethyl-, chloride
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DSSTOX Substance ID

DTXSID1026900
Record name Dodecyltrimethylammonium chloride
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Molecular Weight

263.89 g/mol
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Physical Description

Liquid, Solid; [EPA ChAMP: Initial Risk-Based Prioritization Document] White to light yellow powder and chunks; Hygroscopic; [Acros Organics MSDS]
Record name 1-Dodecanaminium, N,N,N-trimethyl-, chloride (1:1)
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Vapor Pressure

0.00000001 [mmHg]
Record name Dodecyltrimethylammonium chloride
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CAS No.

112-00-5
Record name Dodecyltrimethylammonium chloride
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Record name 1-Dodecanaminium, N,N,N-trimethyl-, chloride
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Record name LAURTRIMONIUM CHLORIDE
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Colloidal and Interfacial Science of Dodecyltrimethylammonium Chloride

Micellization Behavior and Thermodynamics

The formation of micelles by DTAC in aqueous solutions is a spontaneous process driven by the hydrophobic effect. wikipedia.org The nonpolar dodecyl chains of the surfactant molecules are expelled from the water, aggregating to form a hydrophobic core, while the polar trimethylammonium head groups remain in contact with the aqueous environment. tainstruments.com This self-assembly occurs above a specific concentration known as the critical micelle concentration (CMC). tainstruments.comwikipedia.org

The critical micelle concentration (CMC) is a key characteristic of a surfactant, representing the concentration at which micelle formation begins. wikipedia.org Various experimental techniques are employed to determine the CMC of Dodecyltrimethylammonium (B156365) chloride (DTAC), each monitoring a different physicochemical property of the solution that exhibits a distinct change upon micellization.

Common methods for CMC determination include:

Tensiometry: This technique measures the surface tension of the surfactant solution as a function of concentration. Below the CMC, the surface tension decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant. wikipedia.org The CMC is identified as the point of inflection in the surface tension versus concentration plot. wikipedia.org

Conductivity: For ionic surfactants like DTAC, the electrical conductivity of the solution changes at the CMC. This is because the mobility of the surfactant ions within a micelle is different from that of free ions. A break in the plot of conductivity versus concentration indicates the CMC. nih.gov

Fluorescence Spectroscopy: This method utilizes fluorescent probes that are sensitive to the polarity of their microenvironment. When micelles form, the probe partitions into the hydrophobic core, leading to a change in its fluorescence spectrum, which can be used to determine the CMC. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with micelle formation, providing a reliable method for determining the CMC and the enthalpy of micellization. tainstruments.comnih.gov

The CMC of DTAC in pure water at 25°C is approximately 20 mM. However, this value is influenced by various factors.

Table 1: Experimentally Determined CMC Values for Dodecyltrimethylammonium Chloride (DTAC) at 25°C

MethodCMC (mM)
Tensiometry~20
Conductivity~20.3
Isothermal Titration Calorimetry~20

Note: The exact CMC value can vary slightly depending on the purity of the surfactant and the specific experimental conditions.

The micellization of this compound (DTAC) is sensitive to changes in both temperature and the ionic strength of the aqueous solution.

Temperature: The critical micelle concentration (CMC) of DTAC exhibits a U-shaped dependence on temperature. nih.govresearchgate.net Initially, the CMC decreases as the temperature rises, reaching a minimum value before increasing again at higher temperatures. nih.govresearchgate.net This behavior is attributed to two opposing effects of temperature on the thermodynamics of micellization. Firstly, an increase in temperature weakens the hydration shell around the hydrophobic tail, favoring micellization and thus lowering the CMC. Secondly, higher temperatures increase the kinetic energy of the surfactant molecules, which can hinder their aggregation into micelles, leading to a higher CMC. mdpi.com

Ionic Strength: The addition of an electrolyte, such as sodium chloride (NaCl), to a DTAC solution has a pronounced effect on its micellization. The presence of salt significantly lowers the CMC of DTAC. nih.govnih.gov This is because the added counterions (Cl-) screen the electrostatic repulsion between the positively charged head groups of the DTAC molecules in the micelle. nih.gov This reduction in repulsion makes it easier for the surfactant monomers to aggregate, thus lowering the concentration required for micelle formation. The relationship between the logarithm of the CMC and the logarithm of the counterion concentration is often described by the Corrin-Harkins equation. acs.org

The thermodynamic parameters of micellization—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—provide insight into the driving forces behind the self-assembly of this compound (DTAC) into micelles. researchgate.net These parameters can be determined experimentally, often using techniques like isothermal titration calorimetry (ITC) which directly measures the enthalpy change. nih.gov

Gibbs Free Energy of Micellization (ΔGmic): The standard Gibbs free energy of micellization for DTAC is always negative, indicating that the formation of micelles is a spontaneous process. nih.govnih.gov ΔGmic shows only a slight dependence on temperature. nih.govnih.gov

Enthalpy of Micellization (ΔHmic): The enthalpy of micellization for DTAC is strongly dependent on temperature. nih.gov At lower temperatures, the process is endothermic (ΔHmic > 0), while at higher temperatures, it becomes exothermic (ΔHmic < 0). nih.govnih.gov The temperature at which ΔHmic equals zero corresponds to the minimum in the CMC versus temperature curve. nih.govnih.gov The addition of salt, such as NaCl, generally influences ΔHmic only at higher salt concentrations. nih.gov

Table 2: Thermodynamic Parameters of Micellization for this compound (DTAC) in Aqueous Solution

Thermodynamic ParameterValue/TrendDriving Force
ΔGmic NegativeSpontaneous process
ΔHmic Temperature-dependent (endothermic to exothermic)Minor contribution, varies with temperature
ΔSmic PositiveMajor driving force (hydrophobic effect)

Interactions with Other Surfactants and Polymers

This compound (DTAC) can interact with a wide range of other molecules, including different types of surfactants and polymers. These interactions can lead to the formation of mixed systems with properties that are significantly different from those of the individual components.

As a cationic surfactant, this compound (DTAC) readily interacts with negatively charged polymers (anionic polyelectrolytes) and biopolymers such as DNA and certain proteins. chemicalbook.com The primary driving force for this interaction is the electrostatic attraction between the positively charged head group of DTAC and the negative charges on the polymer chain.

The interaction between DTAC and a polyelectrolyte typically begins at a concentration known as the critical aggregation concentration (CAC), which is often lower than the critical micelle concentration (CMC) of the pure surfactant. Below the CAC, the surfactant molecules bind individually to the polymer chain. As the surfactant concentration increases, the bound surfactant molecules begin to form micelle-like aggregates along the polymer chain. This complexation can lead to significant changes in the properties of the polymer, such as its conformation, solubility, and viscosity. For example, the binding of DTAC can induce a coil-to-globule transition in a flexible polyelectrolyte.

The interaction of DTAC with biopolymers is of particular interest in various fields. For instance, the complexation of DTAC with DNA can lead to the compaction of the DNA molecule, a phenomenon relevant to gene delivery applications. In the case of proteins, the interaction with DTAC can cause denaturation, where the protein unfolds from its native three-dimensional structure. chemicalbook.com This is because the surfactant molecules can disrupt the hydrophobic and electrostatic interactions that stabilize the protein's structure.

Adsorption Phenomena at Interfaces

This compound (DTAC), as a cationic surfactant, exhibits significant adsorption at various interfaces, a phenomenon governed by a combination of electrostatic and hydrophobic interactions. The positively charged trimethylammonium headgroup is attracted to negatively charged surfaces, while the hydrophobic dodecyl chain drives the surfactant molecules out of the aqueous phase to align at interfaces.

Adsorption on Mineral Surfaces

The adsorption of quaternary ammonium (B1175870) salts like DTAC onto mineral surfaces is a well-studied process, particularly relevant in fields such as mineral flotation and environmental remediation. The primary mechanism often involves the electrostatic attraction between the cationic headgroup of the surfactant and the negatively charged sites on the mineral surface.

Research on the adsorption of cetyl trimethyl ammonium chloride (CTAC), a longer-chain analogue of DTAC, onto hematite (B75146) and quartz provides a clear illustration of this selective adsorption. In aqueous solutions, minerals like quartz typically exhibit a negative surface potential. mdpi.com The positively charged cationic species from the dissociated surfactant (C₁₉H₄₂N⁺ in the case of CTAC) are then electrostatically drawn to this negative surface. mdpi.com This adsorption leads to a positive shift in the zeta potential of the mineral. For instance, without any reagent, quartz can have a surface potential of -41.87 mV, which increases positively upon the addition of the cationic surfactant. mdpi.com

The strength of this adsorption can be quantified by examining the atomic composition of the mineral surface before and after surfactant treatment. Studies using X-ray Photoelectron Spectroscopy (XPS) have shown a significant increase in the atomic concentration of carbon and nitrogen on the quartz surface after treatment with CTAC, indicating a strong adsorption of the surfactant. mdpi.com In contrast, the adsorption on a mineral like hematite, which may have a less negative or even positive surface charge under certain pH conditions, is considerably weaker. mdpi.com This selective adsorption is crucial for processes like reverse flotation, where the goal is to separate one mineral (e.g., quartz) from another (e.g., hematite). mdpi.com The adsorption is primarily driven by the interaction with oxygen sites on the mineral surface. mdpi.com

The adsorption process is not solely dependent on electrostatic attraction. Once an initial layer of surfactant molecules is adsorbed via electrostatic forces, further adsorption can occur through hydrophobic interactions between the alkyl chains of the newly arriving surfactant molecules and those already on the surface. This can lead to the formation of surfactant aggregates, such as hemimicelles or admicelles, on the mineral surface.

Table 1: Zeta Potential of Minerals as a Function of Cationic Surfactant Concentration

This table illustrates the effect of a cationic surfactant (CTAC, an analogue of DTAC) on the surface potential of different minerals.

Surfactant Concentration (mmol/L)Hematite Zeta Potential (mV)Quartz Zeta Potential (mV)
0-16.37-41.87
0.002625-0.79+14.10

Data sourced from a study on Cetyl Trimethyl Ammonium Chloride (CTAC). mdpi.com

Influence of Particle Size and Surfactant Chain Length

The length of the surfactant's hydrophobic tail plays a critical role in its interfacial behavior. Studies on alkyl trimethylammonium halides have revealed a distinct relationship between the alkyl chain length and the aggregation properties of the surfactant. nih.gov It has been observed that the aggregation number—the number of surfactant molecules in a micelle—can increase as the carbon chain length decreases. nih.gov For example, shorter chain surfactants like decyltrimethylammonium (B84703) chloride form micelles, while longer chain analogues may exhibit different aggregation behaviors. nih.gov This is somewhat counterintuitive to the traditional packing concept, which would suggest larger aggregation numbers for longer chains due to increased hydrophobic interactions. nih.gov

This behavior is better explained by an "ion-pairing/hydration" model, where the binding equilibrium constants involving the surfactant head, tail, and hydrated counter-ions determine the aggregation. nih.gov The hydrophobicity of the chain significantly controls the architecture of the resulting aggregates. acs.org An inverse correlation between micelle size and alkyl chain length has been noted, highlighting this control. acs.org In the context of adsorption, a shorter chain length might lead to the formation of smaller, more numerous aggregates on the surface, potentially altering the surface properties differently than a longer-chain surfactant which might form a more condensed, bilayer-like structure.

Role in Emulsion and Microemulsion Systems

This compound is effective in the formation and stabilization of emulsions and microemulsions, which are dispersions of one immiscible liquid in another. Its amphiphilic nature allows it to position itself at the oil-water interface, reducing the interfacial tension and creating a protective barrier that prevents the droplets from coalescing.

Stabilization of Emulsions and Foaming Properties

The primary mechanism by which DTAC and other surfactants stabilize emulsions is by reducing the free energy of the system. They lower the tension at the oil-water interface, which facilitates the creation of smaller droplets during the emulsification process. Once formed, the adsorbed layer of cationic DTAC molecules on the surface of the oil droplets creates an electrostatic repulsion between them, providing a barrier against coalescence. mdpi.com This is a key mechanism behind the stability of oil-in-water (o/w) emulsions. mdpi.com

The effectiveness of emulsion stabilization can be influenced by various factors, including the concentration of the surfactant, pH, and ionic strength. researchgate.net In some systems, the stability of emulsions can be enhanced by increasing the concentration of the stabilizing agent. mdpi.com

The same properties that make DTAC an effective emulsifier also contribute to its ability to generate and stabilize foams. Foams are dispersions of gas in a liquid. DTAC molecules adsorb at the air-water interface, reducing the surface tension of the water and allowing for the formation of thin liquid films (lamellae) that constitute the foam structure. The electrostatic repulsion between the charged headgroups within these films provides the stability needed to prevent the foam from collapsing quickly.

Micelle Shape Transitions and Their Implications

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant monomers like DTAC self-assemble into aggregates called micelles. Initially, these micelles are typically spherical. However, as the surfactant concentration increases, or upon the addition of salts or other additives, these spherical micelles can undergo shape transitions to form more complex structures, such as cylindrical or rod-like micelles. researchgate.netdntb.gov.ua

This sphere-to-rod transition is a significant phenomenon in the solution chemistry of dodecyltrimethylammonium halides. dntb.gov.ua The transition is driven by a delicate balance of forces, including the hydrophobic interactions between the alkyl tails, which favor aggregation, and the electrostatic repulsion between the charged headgroups, which opposes it. The addition of salt screens the electrostatic repulsion between the headgroups, allowing the micelles to pack more efficiently into elongated, cylindrical structures.

These shape transitions have profound implications for the physical properties of the surfactant solution. A key consequence is a significant increase in the solution's viscosity. researchgate.net Spherical micelles contribute only modestly to viscosity, but the formation of long, entangled rod-like micelles can lead to a dramatic thickening effect. This property is particularly relevant in applications such as chemical enhanced oil recovery, where high viscosity fluids are required to efficiently displace oil from reservoir rock. researchgate.net The transition from spherical to worm-like micelles can be a critical factor in optimizing the performance of surfactant-based formulations in such industrial processes. researchgate.net

Biological and Biomedical Research Applications of Dodecyltrimethylammonium Chloride

Antimicrobial Mechanisms and Efficacy

DTAC exhibits broad-spectrum antimicrobial activity, which is a subject of extensive research to understand its mechanisms and potential applications.

Research has demonstrated that dodecyltrimethylammonium (B156365) chloride possesses significant bactericidal and fungicidal capabilities. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, DTAC has been observed to inhibit the growth of Staphylococcus aureus (a Gram-positive bacterium) and Salmonella Typhimurium (a Gram-negative bacterium) orientjchem.org. The difference in susceptibility between these bacterial types is often attributed to the variations in their cell wall structures and permeability to antimicrobial agents orientjchem.org.

Beyond its antibacterial properties, DTAC also shows pronounced fungicidal activity. It has been found to completely inhibit the growth of the toxicogenic fungus Fusarium oxysporum cubens at specific concentrations orientjchem.org. At a concentration of 0.4 x 10⁻⁴ mole mL⁻¹, DTAC was able to completely stop the growth of this fungus orientjchem.org. Related quaternary ammonium (B1175870) compounds have also been shown to be effective against various Candida species, further highlighting the fungicidal potential of this class of compounds nih.govnih.gov.

Table 1: Antimicrobial Activity of Dodecyltrimethylammonium Chloride (DTAC)

Target Microorganism Type Observation Source
Staphylococcus aureus Gram-positive Bacteria Significant inhibition zone (24.3 ± 0.3 mm) at 0.08 x 10⁻⁴ mole mL⁻¹ orientjchem.org
Salmonella Typhimurium Gram-negative Bacteria Significant inhibition zone (15.3 ± 0.9 mm) at 0.08 x 10⁻⁴ mole mL⁻¹ orientjchem.org

The primary antimicrobial mechanism of this compound involves the disruption of microbial cell membranes. As a cationic surfactant, DTAC electrostatically interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity and subsequent leakage of essential intracellular contents nih.gov. This action disrupts critical cellular processes, ultimately causing cell death researchgate.net.

Studies on analogous quaternary ammonium compounds, such as didecyldimethylammonium chloride (DDAC), provide further insight into this mechanism. Research on DDAC has shown that it causes the leakage of intracellular macromolecules like proteins and β-galactosidase from Escherichia coli nih.govcapes.gov.br. This leakage occurs as the compound disrupts the membrane's structure and increases its fluidity nih.govcapes.gov.br. This disruption of the cell's physical barrier is a key factor in its potent bactericidal effect researchgate.netnih.gov.

The extensive use of antimicrobial agents like DTAC has led to research into the development of microbial resistance. Studies have shown that strains of Salmonella enterica can develop reduced susceptibility to DTAC through repeated exposure nih.gov. This adaptation is a significant concern as it can diminish the effectiveness of sanitizers used in various settings.

Furthermore, a critical finding is that the development of reduced susceptibility to DTAC can be linked to cross-resistance to certain antibiotics. For example, as Salmonella enterica serovar Enteritidis strains became more resistant to DTAC, they also showed increased minimum inhibitory concentrations (MICs) for the antibiotics benzylpenicillin and tetracycline (B611298) nih.gov. Similarly, studies on the related compound DDAC have shown that its use at subinhibitory concentrations can lead to bacteria developing resistance to other biocides and a range of clinically important antibiotics nih.gov. This phenomenon highlights the potential public health implications of widespread biocide use nih.gov.

To understand the genetic basis of resistance, researchers have investigated changes in gene expression in bacterial strains with reduced susceptibility to DTAC. In one study, a microarray analysis was used to compare gene expression between a parental strain of Salmonella enterica serovar Enteritidis and a strain with reduced susceptibility (SRS) to DTAC nih.gov.

The study identified several genes with altered expression levels in the resistant strain. Specifically, three genes associated with bacterial pathogenicity—fimA, csgG, and spvR—showed differential expression of twofold or greater nih.gov. The expression levels of these genes were further confirmed using real-time reverse transcriptase PCR (RT-PCR) nih.gov. The fimA and csgG genes are involved in the formation of fimbriae, which are important for adhesion and invasion, while the spvR gene is a regulator for virulence factors that aid in systemic infection nih.gov. These findings suggest a complex relationship between sanitizer resistance and the expression of virulence-related genes nih.gov.

Table 2: Differentially Expressed Genes in DTAC-Resistant Salmonella enterica

Gene Function Change in Expression in Resistant Strain Source
fimA Fimbrial subunit (adhesion, invasion) Down-regulated nih.gov
csgG Curli fimbriae assembly/transport Down-regulated nih.gov

Cellular Biology and Membrane Interaction Studies

The interaction of DTAC with cell membranes is a cornerstone of its biological effects, extending beyond its antimicrobial properties to general cellular biology research.

The fundamental action of this compound on living cells is its ability to alter cell membrane structure and permeability nih.gov. By integrating into the lipid bilayer, the compound disrupts the membrane's organization, leading to increased permeability nih.govlibretexts.org. This effect is not limited to microbial cells but is a general characteristic of its interaction with biological membranes.

This increased permeability allows for the uncontrolled passage of ions and small molecules across the membrane, disrupting the vital ion gradients necessary for cellular function mdpi.com. The leakage of larger intracellular molecules, such as proteins and nucleic acids, is a direct consequence of the physical damage to the membrane nih.govnih.gov. Studies using fluorescent dyes like propidium (B1200493) iodide, which can only enter cells with compromised membranes, have visually confirmed the loss of membrane integrity in the presence of related quaternary ammonium compounds nih.gov. This disruptive action on the cell membrane is the primary event that triggers subsequent cellular death nih.govnih.gov.

Solubilization and Purification of Membrane Proteins

The extraction and purification of membrane proteins from their native lipid bilayer environment is a critical and challenging step in their structural and functional characterization. nih.govsigmaaldrich.com This process requires detergents to disrupt the cell membrane and maintain the hydrophobic proteins in a soluble state in aqueous solutions. sigmaaldrich.comyoutube.com Detergents form micelles that encapsulate the hydrophobic regions of the protein, mimicking the lipid environment of the membrane. sigmaaldrich.compeakproteins.com

While a wide array of detergents are used for this purpose, non-ionic, sugar-based detergents such as n-dodecyl-β-D-maltoside (DDM) are among the most prevalently and successfully used for the solubilization and stabilization of many membrane proteins. peakproteins.comnih.govnih.govnih.gov The selection of an appropriate detergent is protein-dependent, and a combination of different detergents is sometimes required for optimal results. nih.govnih.gov For instance, a combination of the non-ionic detergent DDM and the zwitterionic detergent amido sulfobetaine-14 (ASB-14) was shown to achieve near-complete solubilization of the GLUT-1 glucose transporter. nih.gov

Cationic surfactants like this compound are also employed in protein-related applications. For example, DTAC can be used as a protein aggregation agent during the fermentation process of penicillin. krwater.com The purification of membrane proteins is generally carried out in the presence of detergents to maintain solubility, allowing for the use of standard protein purification techniques like affinity chromatography and gel filtration. sigmaaldrich.com

Reagent in Biochemical Research

Beyond protein solubilization, this compound serves as a versatile reagent in various biochemical and chemical synthesis contexts. scbt.comsigmaaldrich.com As a cationic surfactant, it is utilized in applications that leverage its ability to form micelles and interact with other molecules. biosynth.comsigmaaldrich.com

Specific research applications include:

Catalysis: DTAC has been used as a cationic surfactant in transfer hydrogenation reactions of ketones and aldehydes and in the ring-opening metathesis polymerization of olefins. sigmaaldrich.comsigmaaldrich.com

Ion Adsorption: It has been shown to be an effective adsorbent for phosphate (B84403) ions when forming micelles. biosynth.com

General Laboratory Use: Due to its detergent properties, it is also used as a cleaning agent in laboratory settings. biosynth.com

Its properties as a surface-active agent make it a useful component in various formulations and reactions studied in biochemical and biotechnological research. nih.gov

Drug Delivery Systems and Pharmaceutical Applications

The unique physicochemical properties of this compound make it a candidate for investigation in the field of drug delivery and pharmaceuticals. merckmillipore.com Its cationic nature and surfactant properties are particularly relevant for the formation of nanocarriers designed to encapsulate and deliver therapeutic agents. nih.govrciueducation.org

Formation and Characterization of Nanocapsules for Drug Encapsulation

Researchers have successfully developed and characterized nanocapsules using this compound as a key component for drug encapsulation. nih.govrciueducation.org One method involves spontaneous emulsification to create a nanoemulsion with an oily core, which is then stabilized by DTAC. nih.govrciueducation.org These cationic nanoemulsion droplets can then be coated with an anionic polymer, such as κ-carrageenan, through electrostatic interactions to form a stable nanocapsule shell. nih.govrciueducation.org

This process yields nanocapsules with specific and reproducible characteristics. The resulting systems are designed to carry lipophilic drugs within their oily core. nih.gov The cationic surface, provided by DTAC, can be modulated by the addition of the anionic polymer, allowing for fine-tuning of the nanocapsule's surface properties. nih.govrciueducation.org

Table 1: Characteristics of DTAC-Based Nanocapsules
ParameterDescription/ValueReference
Core MaterialMiglyol 812 (oily core) nih.gov, rciueducation.org
StabilizerThis compound (DTAC) nih.gov, rciueducation.org
Coating Materialκ-carrageenan nih.gov, rciueducation.org
Formation MethodSpontaneous emulsification followed by electrostatic deposition nih.gov, rciueducation.org
Average Size~250–330 nm nih.gov, rciueducation.org
Zeta Potential (ζ)Ranging from ~+80 mV to +7 mV nih.gov, rciueducation.org

Role in Enhancing Spreading Behavior for Pulmonary Delivery

Effective delivery of therapeutic agents to the lungs is often hindered by the pulmonary mucus layer, which acts as a barrier. nih.gov Enhancing the spreading of drug formulations over this mucus layer is key to improving treatment efficacy. nih.gov Surfactants are added to formulations to lower surface tension and improve spreading. nih.gov

Studies have investigated catanionic mixtures (cationic + anionic surfactants) for this purpose. A mixture composed of dodecyltrimethylammonium bromide (DTAB), a compound closely related to DTAC, and dioctyl sulfosuccinate (B1259242) sodium salt (AOT) has shown significant promise. nih.gov This synergistic mixture was found to greatly enhance the spreading of the formulation on models of both healthy and cystic fibrosis mucus compared to conventional surfactants. nih.gov This suggests that the inclusion of dodecyltrimethylammonium salts in pulmonary drug formulations could be a viable strategy to overcome the mucus barrier and ensure wider distribution of the therapeutic agent within the lungs. nih.gov

Table 2: Components for Enhanced Spreading in Pulmonary Delivery Models
ComponentTypeFunctionReference
Dodecyltrimethylammonium bromide (DTAB)Cationic SurfactantForms a catanionic mixture to reduce surface tension nih.gov
Dioctyl sulfosuccinate sodium salt (AOT)Anionic SurfactantForms a catanionic mixture to reduce surface tension nih.gov
Mucin / Cystic Fibrosis MucusSubphase ModelSimulates the pulmonary mucus barrier for spreading tests nih.gov

Potential as a Carrier for Therapeutic Agents

This compound is being explored as a potential carrier for therapeutic agents, primarily through its incorporation into nanodelivery systems like nanocapsules. nih.govrciueducation.orgunizik.edu.ng These carrier systems can encapsulate drugs, protecting them from degradation in biological fluids and controlling their release. unizik.edu.ngmdpi.com

The positive charge imparted by DTAC to the surface of nanocarriers is a significant feature. nih.govrciueducation.org This cationic surface can enhance the interaction between the drug carrier and biological membranes or bacteria, which typically have a net negative charge. nih.gov This electrostatic interaction can facilitate the targeted delivery and cellular uptake of the encapsulated drug. unizik.edu.ng While the potential of DTAC-based nanocapsules as drug delivery vehicles is recognized, research is ongoing to fully realize their therapeutic applications. nih.govrciueducation.org

Controlled Release Mechanisms

Controlled release systems are engineered to deliver drugs at a predetermined rate over an extended period. thepharmajournal.com For nanocapsule-based systems, the release of the encapsulated drug is often governed by diffusion. scielo.brresearchgate.net The drug must diffuse from the core, through the capsule's shell or membrane, and into the surrounding medium. researchgate.net

In the case of the DTAC and κ-carrageenan nanocapsules, the polymeric shell formed by the electrostatic attraction between the cationic DTAC and the anionic polymer acts as a rate-controlling barrier. nih.govrciueducation.orgresearchgate.net The permeability, thickness, and integrity of this shell are critical parameters that dictate the rate of drug release. researchgate.net By modifying the composition and structure of this shell, it is possible to engineer the nanocapsules to release their therapeutic payload in a prolonged and controlled manner, which can improve therapeutic efficacy and patient compliance. mdpi.com

Environmental Behavior and Ecological Impact of Dodecyltrimethylammonium Chloride

Environmental Fate and Distribution

The environmental behavior of DTMAC is dictated by a combination of its physical and chemical properties and the characteristics of the receiving environmental compartments.

Occurrence in Aquatic and Soil Environments

DTMAC has been detected in various environmental matrices, reflecting its widespread use and discharge. In aquatic environments, concentrations have been reported to range from 60 to 1600 micrograms per liter (µg/L). researchgate.net More specifically, in plant wastewater, sanitary wastewater, and medical wastewater, its presence has been quantified in the range of 0.9 to 3.7 µg/L. researchgate.net

In solid environmental compartments, DTMAC is also prevalent. Sewage sludge has been found to contain DTMAC at concentrations between 22 and 103 milligrams per kilogram (mg/kg) of dry weight. researchgate.net Consequently, agricultural soils amended with sewage sludge or irrigated with wastewater can become contaminated, with reported soil concentrations ranging from 210 to 360 µg/kg of dry weight. researchgate.net The compound has also been detected in surficial sediments at levels from 16.5 to 2010 nanograms per gram (ng/g), with a median of 176 ng/g, and in urban estuarine sediment with a median concentration of 520 ng/g. researchgate.net

Biodegradation Studies in Various Environmental Matrices

The biodegradation of DTMAC is a key process influencing its persistence in the environment. Studies have shown that DTMAC can be mineralized in seawater. nih.gov A study following the United States Environmental Protection Agency (USEPA) guidelines for biodegradability in seawater determined a lag time of 15.17 days and a half-life of 26.95 days for DTMAC, indicating that while biodegradable, the process is not rapid. researchgate.netnih.gov

In the context of wastewater treatment, specific microorganisms have been identified that can degrade QACs. For instance, bacteria isolated from activated sludge have shown the capability to break down these compounds. nih.govresearchgate.net One such bacterium, Pseudomonas fluorescens TN4, was found to degrade didecyldimethylammonium chloride (a related QAC) by using it as a sole carbon source, breaking it down into less harmful intermediates. nih.govresearchgate.net This suggests that microbial populations in wastewater treatment plants can play a role in mitigating the release of DTMAC into the environment.

Adsorption to Environmental Solids (e.g., soil particles, sludge)

A significant aspect of DTMAC's environmental fate is its strong tendency to adsorb to solid materials. nih.govregulations.gov Batch experiments investigating the sorption of DTMAC to five different types of agricultural soils revealed that the process is dominated by physical sorption, primarily through ion exchange. nih.gov The sorption process was found to be spontaneous and favorable, reaching equilibrium within 120 minutes. nih.gov

The extent of adsorption is heavily influenced by the properties of the soil. Specifically, soil clay content was identified as the predominant factor controlling DTMAC sorption. nih.gov Soils with lower clay content and lower pH values exhibited lower sorption, suggesting that in such environments, DTMAC could have higher mobility and a greater potential for accumulation in crops. nih.gov The presence of other ions in the solution also affects adsorption, with anions promoting and cations inhibiting the process. nih.gov This strong binding to soil and sludge particles means that DTMAC is generally considered to be immobile in soil, which reduces its potential to contaminate groundwater but increases its concentration in solid matrices like sediment and sludge. regulations.gov

Ecotoxicological Effects on Aquatic and Terrestrial Organisms

The surface-active properties of DTMAC, which make it an effective surfactant, also contribute to its toxicity to a wide range of organisms. researchgate.net

Toxicity to Aquatic Organisms (Fish, Invertebrates, Algae)

DTMAC is recognized as being very toxic to aquatic life, with potential for long-lasting effects. dcfinechemicals.comnih.gov Ecotoxicity tests have demonstrated its adverse effects on various trophic levels in aquatic ecosystems.

Marine microalgae have been shown to be particularly sensitive. researchgate.netnih.gov Growth inhibition tests on five species of marine microalgae revealed 96-hour median effective concentration (EC50) values ranging from 0.69 to 6.34 milligrams per liter (mg/L). nih.gov The green alga Dunaliella salina was among the most affected organisms. researchgate.net The tolerance of different microalgae to DTMAC was found to follow the order: Tetraselmis chuii > Nannochloropsis gaditana > Chaetoceros gracilis ≈ Isochrysis galbana ≈ Dunaliella salina. nih.gov

Aquatic invertebrates also exhibit sensitivity to DTMAC. For the marine crustacean Artemia franciscana, the 48-hour and 72-hour median lethal concentration (LC50) values were determined to be 46.74 mg/L and 34.19 mg/L, respectively. nih.gov This indicates that marine crustaceans are generally more resistant to DTMAC than microalgae. nih.gov For the freshwater invertebrate Daphnia magna, acute toxicity values (IC50 at 48 hours) for related gemini (B1671429) surfactants ranged from 0.6 to 1 mg/L, classifying them as toxic to very toxic to the aquatic environment. researchgate.net

While specific data for fish toxicity of DTMAC was not detailed in the provided search results, the general classification as "very toxic to aquatic life" implies a significant risk to fish populations. dcfinechemicals.comnih.gov

Toxicity of Dodecyltrimethylammonium (B156365) Chloride to Aquatic Organisms
Organism GroupSpeciesEndpointValue (mg/L)Exposure TimeReference
MicroalgaeMarine Microalgae (various)EC50 (Growth Inhibition)0.69 - 6.3496 hours nih.gov
Dunaliella salinaEC50 (Growth Inhibition)4.6896 hours researchgate.net
InvertebratesArtemia franciscanaLC50 (Mortality)46.7448 hours nih.gov
Artemia franciscanaLC50 (Mortality)34.1972 hours nih.gov

Impact on Soil Microorganisms and Fertility

Soil microorganisms are fundamental to maintaining soil fertility through processes like nutrient cycling and organic matter decomposition. nih.govsciencepublishinggroup.com The introduction of antimicrobial compounds like DTMAC into soil environments, often through the application of sewage sludge, can disrupt these vital microbial communities. researchgate.netresearchgate.net

Mechanism of Toxicity on Organisms

The toxicity of dodecyltrimethylammonium chloride, like other QACs, is primarily attributed to its interaction with cell membranes. As a cationic surfactant, the positively charged headgroup of the DTAC molecule interacts with the negatively charged components of microbial cell walls and membranes, such as phospholipids (B1166683) and proteins. nih.gov This interaction disrupts the integrity of the lipid bilayer, leading to the leakage of essential cellular components like potassium ions and nucleotides, ultimately resulting in cell death. nih.gov

Studies have shown that algae are particularly sensitive to QACs because these compounds bind strongly to the negatively charged algal cell walls. nih.gov Beyond general membrane disruption, more specific molecular interactions have been identified. Molecular docking studies using firefly luciferase as a model protein receptor have explored the binding mode of DTAC. ccspublishing.org.cn These simulations indicate that DTAC binds to a specific site on the enzyme (termed BS-Ⅲ binding mode), an interaction that correlates with its observed toxic effect on the enzyme's function. ccspublishing.org.cn The toxicity of QACs, including DTAC, is influenced by the length of their alkyl chains, which affects their ability to penetrate cell membranes. hnu.edu.cn

Risk Assessment and Environmental Concentrations

Risk assessments for DTAC are based on a comparison of its measured environmental concentrations (MECs) with the predicted no-effect concentrations (PNECs) derived from ecotoxicological data. The compound is frequently detected in various environmental compartments.

Concentrations of QACs in surface water and wastewater effluent have been found to range from less than 1 µg/L to approximately 100 µg/L, with concentrations in raw wastewater being potentially ten times higher. nih.gov One study in Guangzhou, China, detected DTAC in various vegetable samples (excluding carrots) from an organic farm, with concentrations ranging from 23 to 180 µg/kg (dry weight), suggesting uptake from contaminated soil or irrigation water. nih.gov

The toxicity of DTAC to aquatic organisms has been established through various studies. It is classified as very toxic to aquatic life. sigmaaldrich.comdcfinechemicals.comlobachemie.com The half-maximal effective concentration (EC50) and half-maximal lethal concentration (LC50) values vary among species, indicating different sensitivities. For instance, growth inhibition tests on five marine microalgae species revealed 96-hour EC50 values between 0.69 and 6.34 mg/L. researchgate.net The marine crustacean Artemia franciscana was found to be more resistant, with a 48-hour LC50 of 46.74 mg/L. researchgate.net Other studies have reported a 48-hour EC50 for Daphnia magna of 0.059 mg/L and a 72-hour ErC50 for the green algae Selenastrum capricornutum of 0.058 mg/L. sigmaaldrich.com Based on detected environmental concentrations and toxicity data, risk assessments have concluded that DTAC can pose a medium to high risk to marine biodiversity, necessitating further investigation. researchgate.net

Interactive Table: Ecotoxicity of this compound (DTAC)

SpeciesEndpointDurationValue (mg/L)Source
Daphnia magnaEC5048 hours0.059 sigmaaldrich.com
Selenastrum capricornutum (Green Algae)ErC5072 hours0.058 sigmaaldrich.com
Marine Microalgae (various)EC5096 hours0.69 - 6.34 researchgate.net
Artemia franciscana (Crustacean)LC5048 hours46.74 researchgate.net
Artemia franciscana (Crustacean)LC5072 hours34.19 researchgate.net

Advanced Oxidation Processes for Environmental Remediation

Advanced oxidation processes (AOPs) are recognized as effective methods for degrading persistent organic pollutants like DTAC in water and wastewater. These processes rely on the generation of highly reactive radical species.

UV/Persulfate Oxidation for DTAC Degradation

The combination of ultraviolet (UV) irradiation and persulfate (PS) has proven to be a highly effective AOP for the degradation of DTAC. nih.gov While degradation of DTAC is minimal when using either UV photolysis or persulfate oxidation alone, the combined UV/PS system demonstrates a significant synergistic effect. tudelft.nl Research has shown that this process can achieve 91% removal of DTAC at a persulfate dosage of 75.6 µM and a UV fluence of 870 mJ/cm². nih.govresearchgate.net The mechanism involves the activation of the persulfate ion (S₂O₈²⁻) by UV light to generate powerful sulfate (B86663) radicals (SO₄•⁻), which are the primary drivers of the degradation. tudelft.nl

Kinetic and Mechanistic Studies of Degradation Pathways

The degradation of DTAC in the UV/PS system is driven by both sulfate radicals (SO₄•⁻) and hydroxyl radicals (HO•), the latter being formed from the reaction of sulfate radicals with water or hydroxide (B78521) ions. Kinetic studies have determined the second-order rate constants for the reaction of DTAC with these radicals to be k(HO•, DTAC) = (4.2 ± 0.18) × 10⁹ M⁻¹ s⁻¹ and k(SO₄•⁻, DTAC) = (2.5 ± 0.27) × 10⁹ M⁻¹ s⁻¹. nih.gov

At a neutral pH of 7, sulfate radicals are the dominant species, accounting for approximately 62% of DTAC degradation, while hydroxyl radicals contribute about 30%. nih.govdokumen.pub The influence of these radicals is pH-dependent; their relative contributions are not significantly affected in acidic conditions (pH 3-7) but are altered in basic conditions (pH 7-11). nih.gov Studies using a similar VUV/UVC process have estimated degradation half-lives for DTAC to be between 2 and 7 minutes, highlighting the rapid nature of these photochemical processes. nih.gov For complete detoxification of a DTAC solution using UV/PS, a UV fluence of 1305 mJ·cm⁻² has been found to be necessary. nih.gov

Interactive Table: Kinetic Data for DTAC Degradation by Radicals

Radical SpeciesSecond-Order Rate Constant (k)Contribution at pH 7Source
Hydroxyl Radical (HO•)(4.2 ± 0.18) × 10⁹ M⁻¹ s⁻¹30% nih.gov
Sulfate Radical (SO₄•⁻)(2.5 ± 0.27) × 10⁹ M⁻¹ s⁻¹62% nih.gov

Influence of Water Matrix Components on Degradation

The efficiency of the UV/PS process for DTAC degradation can be significantly influenced by the composition of the water matrix. nih.govnih.gov Common water constituents can act as radical scavengers or interfere with UV light penetration, thereby inhibiting the degradation rate.

Specifically, bicarbonate (HCO₃⁻), chloride (Cl⁻), and natural organic matter, such as humic acid, have been shown to inhibit the elimination of DTAC. nih.govnih.gov These components compete with DTAC for the reactive sulfate and hydroxyl radicals. In contrast, other ions like nitrate (B79036) (NO₃⁻) and sulfate (SO₄²⁻) have been observed to have no significant impact on the degradation process. nih.gov The inhibitory effect of the water matrix can be substantial. In tests using reverse osmosis influent (ROI) and reverse osmosis concentrate (ROC) from wastewater treatment, the degradation of DTAC was inhibited by 70% and 81%, respectively, with radical scavenging being a more significant factor than UV scattering. nih.gov

Materials Science and Nanotechnology Applications of Dodecyltrimethylammonium Chloride

Role as a Structure-Directing Agent in Nanomaterial Synthesis

As a structure-directing agent, DTAC plays a crucial role in guiding the nucleation and growth of nanoparticles, influencing their size, shape, and crystalline structure. The electrostatic and steric interactions provided by DTAC molecules can control the assembly of precursor materials into specific nanoscale architectures.

Synthesis of Mesoporous Silica (B1680970) Materials (e.g., SBA-1)

While cationic surfactants are fundamental to the synthesis of mesoporous silica materials, the literature predominantly reports the use of cetyltrimethylammonium bromide (CTAB) or cetyltrimethylammonium chloride for the synthesis of Santa Barbara Amorphous (SBA) type materials like SBA-1. nih.gov Similarly, non-ionic surfactants like Pluronic P123 are commonly employed for the synthesis of SBA-15. nih.gov Extensive searches of available research did not yield direct evidence of Dodecyltrimethylammonium (B156365) chloride being a primary surfactant for the synthesis of SBA-1 mesoporous silica. The synthesis of these materials is highly dependent on the specific surfactant's chain length and head group size to template the silica-surfactant mesophases that lead to the final porous structure.

Controllable Creation of Nanocrystals (e.g., Pt-Ni nanocrystals)

In the synthesis of bimetallic nanocrystals, DTAC has been shown to be a critical component for achieving precise control over the final morphology and composition. Research on platinum-nickel (Pt-Ni) nanocrystals has demonstrated that the selective use of DTAC is essential for the creation of highly composition-segregated Pt-Ni nanocrystals with controllable shapes. By mediating the compositional anisotropic growth, DTAC influences how the different metallic elements are distributed within the nanocrystal.

The shape of the Pt-Ni nanocrystals can be systematically tuned from octahedra to truncated octahedra, cuboctahedra, and cubes by adjusting the ratio of the platinum and nickel precursors. nih.gov The ability to control these features is crucial for applications in catalysis, where the surface atomic arrangement and composition significantly impact the material's activity and selectivity.

Table 1: Influence of Ni(acac)₂ Mole Fraction on Pt-Ni Nanocrystal Shape

Mole Fraction of Ni(acac)₂ in Precursor Mixture Resulting Nanocrystal Shape
> 0.2 Truncated Octahedra
0.2 Cuboctahedra
< 0.2 Truncated Cubes
0 (in the absence of Ni(acac)₂) Cubes

This table illustrates the effect of the nickel precursor concentration on the final shape of the Pt-Ni nanocrystals, a process where DTAC plays a key role in directing the anisotropic growth. nih.gov

Synthesis of Gold Nanoparticles

In the synthesis of gold nanoparticles (AuNPs), DTAC primarily functions as a capping or stabilizing agent rather than a reducing agent. Capping agents are crucial for controlling the size and shape of the nanoparticles and preventing their aggregation. researchgate.netnanopartz.com While traditional methods for synthesizing spherical AuNPs often use sodium citrate (B86180) as both a reducing and capping agent, the synthesis of shape-anisotropic nanoparticles, such as nanocubes and nanorods, frequently employs surfactants like DTAC or its bromide counterpart, CTAB. researchgate.net

These surfactants act as facet-blocking agents, preferentially adsorbing to certain crystallographic faces of the growing nanoparticle. researchgate.net This selective adsorption slows down the growth on these faces while allowing other faces to grow more rapidly, leading to the formation of non-spherical shapes. The ability to produce anisotropic gold nanoparticles is of significant interest due to their unique plasmonic properties, which are highly dependent on their shape and find applications in sensing, imaging, and therapeutics. researchgate.net

Surface Modification and Nanoparticle Stabilization

The surface properties of nanoparticles are critical to their performance in various applications. DTAC is utilized to modify the surface of nanoparticles, enhancing their stability in different media and imparting new functionalities.

Surfactant-Coated Nanoparticles for Enhanced Properties

Coating nanoparticles with surfactants like DTAC can significantly enhance their properties and functionality. The surfactant layer can improve the solubility and bioavailability of poorly water-soluble drugs encapsulated within nanoparticles. Furthermore, the surface charge imparted by the cationic head group of DTAC can be utilized for electrostatic interactions, for example, to bind negatively charged molecules like DNA. researchgate.net

The modification of nanoparticle surfaces is a key strategy to make them "invisible" to the immune system, thereby prolonging their circulation time in the body for drug delivery applications. By creating a hydrophilic layer, surfactants can reduce the interaction with opsonin proteins, which would otherwise lead to rapid clearance by macrophages.

Dispersion and Stability of Nanoparticles

One of the primary challenges in working with nanoparticles is their tendency to aggregate due to strong van der Waals forces. DTAC and other surfactants are instrumental in overcoming this issue by providing colloidal stability. When DTAC adsorbs onto the surface of nanoparticles, it forms a protective layer.

This stabilization occurs through two main mechanisms:

Electrostatic Repulsion: The positively charged quaternary ammonium (B1175870) head groups of DTAC create a net positive surface charge on the nanoparticles, leading to electrostatic repulsion between them.

Steric Hindrance: The long dodecyl chains of the DTAC molecules extend into the surrounding medium, creating a steric barrier that physically prevents the nanoparticles from getting too close to each other.

Research has shown that cationic surfactants, including DTAC, can effectively stabilize dispersions of nanoparticles such as silver chloride in aqueous media. The stability of these dispersions is dependent on the nature of the surfactant's head group and its concentration. The ability to maintain a stable, monodisperse suspension is crucial for a wide range of applications, from catalysis to biomedical imaging.

Applications in Advanced Materials Development

Dodecyltrimethylammonium chloride (DTAC) is a cationic surfactant that has found significant utility in the field of materials science. Its amphiphilic nature, consisting of a positively charged quaternary ammonium head group and a long hydrophobic dodecyl tail, allows it to self-assemble and interact with various materials, particularly polymers and mineral surfaces, to generate novel functionalities.

Interaction with Polymers for New Material Properties

The interaction between DTAC and polymers is driven by a combination of electrostatic and hydrophobic forces, leading to the formation of polymer-surfactant complexes with properties distinct from the individual components. The positively charged head group of DTAC can interact with anionic sites on a polymer, while the hydrophobic tail can associate with non-polar segments of the polymer or other DTAC molecules. These interactions can significantly alter the solution behavior and bulk properties of the polymer system.

Research into the interaction between modified chitosan (B1678972), specifically N-glycidyltrimethyl ammonium chloride modified chitosan (GTA-m-CS), and a reactive cationic surfactant similar to DTAC, N,N-Dimethyl-N-dodecyl-N-(1,2-epoxy propyl) ammonium chloride (DDEAC), provides insight into these complex systems. mdpi.com Studies using surface tension, viscosity, and conductivity measurements have elucidated the formation of polymer/surfactant aggregates. mdpi.com The formation of these complexes is a critical factor that can be harnessed to develop new materials. For instance, the combination of these compounds can create aggregates suitable for drug delivery systems, enhancing properties like encapsulation and release of therapeutic agents. mdpi.com

The type of interaction and the resulting material properties are highly dependent on the specific polymer and the concentration of DTAC. These interactions can be tailored to control properties such as viscosity, particle stabilization, and the formation of structured gels.

Table 1: Interactions of this compound (DTAC) with Polymers and Resulting Properties

Polymer Type Primary Interaction Mechanism Resulting Material Properties Potential Applications
Anionic Polyelectrolytes (e.g., Polyacrylic acid) Electrostatic attraction between cationic DTAC head and anionic polymer backbone. Hydrophobic interactions between alkyl chains. Formation of compact complexes, phase separation, changes in viscosity and surface activity. Flocculants, delivery systems, surface modifiers.
Neutral Polymers (e.g., Polyvinyl alcohol) Hydrophobic interactions between DTAC tail and polymer backbone, leading to micelle-like structures along the polymer chain. Increased solution viscosity, formation of hydrogels with tunable properties. Rheology modifiers, controlled release matrices.

Ion Exchange Applications in Water Treatment

The quaternary ammonium group is a key functional component in strong base anion exchange resins, which are widely used in water treatment. wikipedia.orgnih.gov These resins are polymers that have fixed positive charges, enabling them to capture and exchange negatively charged ions (anions) from water. wikipedia.org While DTAC itself is a single molecule and not a resin, its functional principle is central to this technology. Furthermore, cationic surfactants like DTAC are used to modify existing materials, such as clays (B1170129) and zeolites, to create novel adsorbents for water purification. mdpi.comrun.edu.ng

The process involves treating naturally occurring materials like montmorillonite (B579905) clay, which has a negatively charged surface, with a cationic surfactant. acs.org Molecular dynamics simulations of cetyltrimethylammonium bromide (CTAB), a surfactant analogous to DTAC, on montmorillonite reveal that the initial adsorption is an enthalpy-driven ion exchange process where the cationic surfactant molecules replace native cations (like Na+) on the clay surface. acs.org This modification transforms the clay's surface charge from negative to positive and its character from hydrophilic to hydrophobic. mdpi.com

This altered surface is highly effective at adsorbing anionic contaminants from water through an ion exchange mechanism. mdpi.comrun.edu.ng The positively charged quaternary ammonium heads on the modified surface attract and bind anions such as nitrates, chromates, and arsenates, removing them from the solution. nih.govmdpi.com Research has shown that modifying clays like kaolinite (B1170537) with cationic surfactants significantly enhances their capacity to adsorb contaminants like Cr(VI). mdpi.com This approach allows for the development of low-cost, high-efficiency materials for targeted pollutant removal in water treatment applications. run.edu.ng

Table 2: Application of Quaternary Ammonium-Modified Materials in Anion Exchange for Water Treatment

Base Material Modifying Surfactant Example Target Anionic Contaminant Removal Mechanism Reference
Montmorillonite (Clay) Cetyltrimethylammonium bromide (CTAB) Anionic organic dyes, nonpolar contaminants Ion Exchange, Hydrophobic Adsorption acs.org
Kaolinite (Clay) Hexadecyltrimethylammonium (HDTMA) Chromate (Cr(VI)), Arsenate Ion Exchange mdpi.com
Zeolite Hexadecyltrimethylammonium (HDTMA) Chromate, Arsenate Ion Exchange mdpi.com

Mechanistic and Theoretical Studies of Dodecyltrimethylammonium Chloride

Computational Chemistry and Molecular Dynamics Simulations

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for understanding the complex behavior of surfactants like DTAC. These simulations provide a window into the molecular-level interactions that govern adsorption and self-assembly processes.

Molecular dynamics simulations have been employed to model the adsorption of dodecyltrimethylammonium (B156365) chloride onto various surfaces, revealing the fundamental forces driving these interactions. For instance, studies on the adsorption of DTAC on mineral surfaces, such as complex aluminosilicates, have been conducted to understand its role as a collector in flotation processes. researchgate.net These simulations compute the interaction energies between the DTAC molecules and the mineral crystal planes, elucidating the adsorption mechanisms.

The primary driving forces for the adsorption of cationic surfactants like DTAC onto negatively charged surfaces, such as clays (B1170129) (e.g., montmorillonite), are electrostatic interactions and van der Waals forces. nih.gov MD simulations can model the desorption kinetics at different conditions, showing that the positively charged head group of DTAC is attracted to the negatively charged sites on the clay surface. nih.gov The process often begins with an enthalpy-driven ion exchange, followed by an entropy-driven hydrophobic interaction between the dodecyl chains and the surface. acs.org

A molecular dynamics study of the interaction of dodecylammonium chloride (a related primary amine surfactant) with aluminosilicate (B74896) minerals demonstrated that such theoretical computations align well with experimental results. researchgate.net

Table 1: Key Parameters in Molecular Dynamics Simulations of Surfactant Adsorption

ParameterDescriptionRelevance to DTAC Adsorption
Force Field A set of parameters to calculate the potential energy of a system of atoms or molecules.Determines the accuracy of the interactions between DTAC, solvent, and the adsorbent surface. Examples include OPLS-AA and PCFF. researchgate.netnih.gov
Water Model Represents the behavior of water molecules in the simulation.Crucial for accurately modeling the hydrophobic effect, a key driver of surfactant adsorption. Examples include SPC and TIP3P. researchgate.net
Simulation Box The defined volume in which the simulation takes place.Its size and boundary conditions affect the simulation of bulk and interfacial phenomena.
Temperature & Pressure Controlled thermodynamic variables.Allows for the study of adsorption under various environmental or industrial conditions. nih.gov
Interaction Energy The calculated energy of interaction between different components of the system.Quantifies the strength of adsorption of DTAC onto the surface.

This table provides a summary of common parameters and their significance in the context of modeling DTAC adsorption using molecular dynamics.

All-atom and coarse-grained molecular dynamics simulations have provided profound insights into the spontaneous self-assembly of DTAC molecules into micelles in aqueous solutions. These simulations can track the dynamic process of aggregation from a random dispersion of surfactant molecules to the formation of stable micellar structures. tandfonline.com

Simulations reveal that the aggregation process is influenced by factors such as electrostatic interactions between the cationic headgroups. For DTAC, the aggregation rate is found to be partly controlled by these electrostatic repulsions, which can suppress the rate compared to a purely diffusion-controlled process. tandfonline.com The dynamic scaling law for the growth of aggregation number (N) over time (t) can be studied, often following a power law (N ∝ tα'). tandfonline.com

MD simulations are also used to study the structure of the resulting micelles. For DTAC, these are typically spherical or spheroidal, with a hydrophobic core composed of the dodecyl tails and a hydrophilic corona of the trimethylammonium headgroups. researchgate.net The simulations can provide detailed information on:

Micelle Size and Shape: Including the radius of gyration and eccentricity.

Water Penetration: The extent to which water molecules penetrate the hydrophobic core.

Counterion Distribution: The arrangement of chloride ions around the micelle, forming a Stern layer. researchgate.net

Furthermore, simulations have been used to investigate the effect of additives, such as salts, on micelle structure. For example, certain salts can induce a transition from spherical to rod-like micelles, a process that can be captured by MD simulations. researchgate.net

Table 2: Comparison of Simulation Models for DTAC Micellization

Simulation ModelDescriptionAdvantagesLimitations
All-Atom (AA) All atoms, including hydrogen, are explicitly represented.High level of detail and accuracy in representing molecular interactions.Computationally expensive, limiting the time and length scales of the simulation.
United-Atom (UA) Groups of atoms, such as CH₂, are treated as a single interaction site.Reduced computational cost, allowing for longer simulation times and larger systems.Loss of some atomic detail, which may affect the accuracy of certain properties.
Coarse-Grained (CG) Multiple heavy atoms and their associated hydrogens are represented by a single "bead".Significantly lower computational cost, enabling the study of large-scale phenomena like micelle formation over long timescales.Further loss of chemical specificity and detail compared to AA and UA models.

This table summarizes the different levels of resolution used in molecular dynamics simulations to study DTAC micellar systems.

Reaction Mechanisms in Organic Synthesis and Oxidation

Dodecyltrimethylammonium chloride can play various roles in chemical reactions, acting as a catalyst, influencing reaction environments, or undergoing decomposition under certain conditions.

DTAC has been identified as a useful cationic surfactant in catalytic transfer hydrogenation reactions, particularly for the reduction of ketones and aldehydes. sigmaaldrich.com In these reactions, a hydrogen donor (like formic acid or its salts) transfers hydrogen to the substrate in the presence of a metal catalyst (e.g., a ruthenium complex).

The primary role of DTAC in these aqueous-based reactions is to act as a phase-transfer catalyst. It forms micelles that can solubilize organic, water-insoluble substrates (like many ketones and aldehydes) in the aqueous phase where the water-soluble metal catalyst and hydrogen donor reside. This brings the reactants into close proximity, facilitating the reaction. The general mechanism for transfer hydrogenation catalyzed by a metal complex involves two main steps:

Formation of a Metal Hydride: The metal catalyst reacts with the hydrogen donor (e.g., formate) to form a metal-hydride intermediate. nih.gov

Hydride Transfer: The metal-hydride then transfers a hydride ion to the carbonyl carbon of the ketone or aldehyde, reducing it to the corresponding alcohol. nih.gov

The thermal stability of quaternary ammonium (B1175870) chlorides like DTAC is an important consideration in their application. While DTAC itself is relatively stable, it will decompose at elevated temperatures. A patent for the synthesis of DTAC notes its decomposition at a melting point of 240 °C. google.com

Studies on the thermal decomposition of related quaternary ammonium polymers provide insight into the likely decomposition pathways for DTAC. The thermal degradation of poly(diallyldimethylammonium chloride) and poly(acryloxyethyltrimethyl ammonium chloride-co-acrylamide) has been investigated using techniques like Thermogravimetry (TG) coupled with mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR). mdpi.com

Based on these related studies, the thermal decomposition of DTAC likely proceeds through pathways involving the cleavage of the C-N bonds. Potential decomposition products could include:

N-alkylation/dealkylation products: Such as trimethylamine (B31210) and dodecyl chloride.

Hofmann elimination products: If a beta-hydrogen is present and accessible, although this is less favored for trimethylammonium groups.

Smaller volatile compounds: From the fragmentation of the dodecyl chain at higher temperatures.

For instance, the thermal decomposition of a polymer containing acrylamidomethyltrimethyl ammonium chloride in a caustic solution at 95 °C was shown to proceed via conversion to a quaternary ammonium hydroxide (B78521), which then decomposed further. researchgate.net This suggests that the decomposition mechanism can be highly dependent on the chemical environment. There is no evidence from the searched literature to suggest that DTAC forms oxidizing agents upon decomposition. The decomposition products are typically smaller organic molecules and amines.

In emulsion polymerization, where monomers are polymerized in an emulsified state, surfactants like DTAC play a critical role in controlling the reaction kinetics. The formation of micelles is central to the most common mechanism of emulsion polymerization, known as micellar nucleation.

DTAC influences the reaction rate in several ways:

Monomer Partitioning: The micelles solubilize the monomer, creating monomer-swollen micelles. This partitioning of the monomer between the aqueous phase, monomer droplets, and micelles affects the local concentration of monomer at the site of polymerization.

Radical Entry: Initiator radicals generated in the aqueous phase are captured by the micelles. The rate of radical entry into the micelles is a key factor controlling the rate of polymerization.

This compound (DTAC) is a quaternary ammonium compound (QAC) that has been the subject of numerous mechanistic and theoretical studies to elucidate the relationship between its chemical structure and its biological activity. As a cationic surfactant, DTAC possesses a hydrophilic head group and a hydrophobic tail, a characteristic that is fundamental to its functions.

Correlation of Molecular Structure with Antimicrobial Activity

The antimicrobial efficacy of this compound and other quaternary ammonium compounds is intrinsically linked to their molecular architecture, particularly the length of the N-alkyl chain. Research has consistently demonstrated that the length of this hydrophobic chain is a critical determinant of the compound's ability to inhibit the growth of and kill microorganisms.

The general mechanism of action for QACs involves the disruption of the microbial cell membrane. The positively charged cationic head of the DTAC molecule is attracted to the negatively charged components of the bacterial cell surface. Following this initial electrostatic interaction, the long hydrophobic alkyl chain penetrates the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity and fluidity, leading to the leakage of essential intracellular components like potassium ions and nucleotides, and ultimately resulting in cell death.

The relationship between the alkyl chain length and antimicrobial activity is not linear. For single-chain QACs like DTAC, antimicrobial potency tends to increase with the length of the alkyl chain up to an optimal point, after which the activity may level off or even decrease. This phenomenon is often referred to as the "cutoff effect." This effect is thought to arise because chains that are too long may have reduced water solubility and may fold upon themselves, hindering their ability to effectively penetrate the cell membrane.

Studies have shown that for different types of microorganisms, the optimal alkyl chain length for antimicrobial activity can vary. For instance, some research suggests that for gram-positive bacteria, the optimal chain length is around 14 carbons, while for gram-negative bacteria, it is around 16 carbons. nih.gov For yeasts and filamentous fungi, a chain length of 12 carbons, as in DTAC, has been noted as being effective. nih.gov

Quantitative structure-activity relationship (QSAR) studies have been employed to computationally model and predict the antimicrobial activity of QACs based on their molecular descriptors. These studies often confirm the parabolic relationship between the length of the alkyl chain and the minimum inhibitory concentration (MIC), a measure of antimicrobial effectiveness where a lower value indicates higher potency.

The following table presents data on the minimum inhibitory concentration (MIC) of a series of n-alkyltrimethylammonium bromides against common bacterial strains, illustrating the effect of alkyl chain length on antimicrobial activity.

Compound (Alkyl Chain Length)MIC (μg/mL) vs. Staphylococcus aureusMIC (μg/mL) vs. Escherichia coli
Octyltrimethylammonium Bromide (C8)250500
Decyltrimethylammonium (B84703) Bromide (C10)62.5125
Dodecyltrimethylammonium Bromide (C12)15.662.5
Tetradecyltrimethylammonium Bromide (C14)3.931.2
Hexadecyltrimethylammonium Bromide (C16)2.015.6
Octadecyltrimethylammonium Bromide (C18)>1000>1000

Data adapted from a study on n-alkyltrimethylammonium bromides. researchgate.net

Understanding Toxicity Mechanisms Based on Structural Features

The same structural features that confer antimicrobial properties to this compound also govern its toxicity to other organisms. The primary mechanism of toxicity is the disruption of cell membranes, which is not specific to microbes and can affect a wide range of aquatic life.

The toxicity of cationic surfactants like DTAC is significantly influenced by the length of the hydrophobic alkyl chain. Similar to its antimicrobial activity, the toxicity often increases with chain length up to a certain point. This is because longer chains have a greater affinity for the lipid components of cell membranes, leading to more significant disruption.

Studies on aquatic organisms have shown that DTAC is highly toxic. The toxicity is dependent on the organism being tested. For instance, daphnids, a type of freshwater crustacean, are particularly sensitive to cationic surfactants.

The structural features of DTAC, namely its cationic head and hydrophobic tail, allow it to interact with and disrupt the cell membranes of various organisms, leading to a range of toxic effects. The length of the alkyl chain is a key modulator of this toxicity.

Below is a table summarizing the acute toxicity of various alkyltrimethylammonium chlorides to the aquatic invertebrate Daphnia magna.

Compound (Alkyl Chain Length)48-hr LC50 (mg/L) for Daphnia magna
Decyltrimethylammonium Chloride (C10)1.0
This compound (C12)0.43
Tetradecyltrimethylammonium Chloride (C14)0.15
Hexadecyltrimethylammonium Chloride (C16)0.1
Octadecyltrimethylammonium Chloride (C18)0.18

Data compiled from various sources on surfactant toxicity. nih.govosti.gov

Emerging Research Areas and Future Directions

Novel Applications in Bioengineering and Diagnostics

Dodecyltrimethylammonium (B156365) chloride, a quaternary ammonium (B1175870) compound, is finding new roles in the sophisticated fields of bioengineering and medical diagnostics. ontosight.aibiosynth.comgoogle.com Its surfactant properties are being leveraged for tasks ranging from genetic material isolation to the creation of advanced drug delivery systems. ontosight.aigreenchemintl.com

In molecular biology, DTAC is utilized in protocols for DNA extraction and purification. ontosight.ai Its ability to disrupt cell membranes facilitates the lysis of cells to release their genetic contents, a critical first step in many diagnostic and research procedures.

Furthermore, the compound's capacity to form nanocapsules is a significant area of investigation. greenchemintl.com These microscopic vesicles hold promise for targeted drug delivery, potentially encapsulating therapeutic agents and releasing them at specific sites within the body. This could lead to more effective treatments with fewer side effects. In pharmaceutical formulations, DTAC also acts as an excipient, enhancing the solubility and stability of active pharmaceutical ingredients. ontosight.ainordmann.global

Another application is in the clinical analysis of blood, where it has been used as a reagent for erythrocyte hemolysis and for the classification of white blood cells. google.com

Sustainable Synthesis and Green Chemistry Approaches

In line with the global push for environmental stewardship, significant research is underway to develop sustainable and "green" methods for synthesizing dodecyltrimethylammonium chloride. The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency. nih.govepa.gov

Traditional synthesis routes for DTAC have involved reagents and conditions that are now considered environmentally problematic. google.com For example, one patented process involves the reaction of n-dodecanol with thionyl chloride, followed by a reaction with trimethylamine (B31210). google.com While effective, this process uses corrosive and hazardous materials.

Modern research focuses on alternative pathways that align with green chemistry principles. These include:

Use of Renewable Feedstocks : Investigating the use of plant-based materials as starting points for synthesis. acs.org

Catalysis : Employing catalytic reagents instead of stoichiometric ones to minimize waste and increase reaction efficiency. rsc.org

Designing for Degradability : A major focus is on designing new quaternary ammonium compounds (QACs) that are inherently biodegradable. rsc.org Current commercial QACs are often persistent in the environment. rsc.orgresearchgate.net Research involves incorporating bonds like esters or thioethers that are more susceptible to breaking down in natural conditions. rsc.orgresearchgate.net

Waste Reduction : Innovating processes that reduce or eliminate the production of harmful by-products. One synthesis patent highlights a method designed to have no toxic reagents and no environmental pollution, aiming for high yield and purity suitable for industrial production. google.com

The development of ethoxylated variants of QACs is one example of creating compounds with improved biodegradability, addressing the environmental persistence of this chemical class. whamine.com

Table 1: Green Chemistry Principles and Their Application to DTAC Synthesis

Green Chemistry Principle Application in DTAC & QAC Synthesis Research Finding/Goal
Waste Prevention Designing synthesis routes that produce fewer by-products. A patented process aims for high yield and purity with no environmental pollution. google.com
Atom Economy Maximizing the incorporation of all materials used in the process into the final product. The use of catalytic reactions over stoichiometric ones improves atom economy. rsc.org
Less Hazardous Synthesis Avoiding the use of toxic reagents like thionyl chloride and pyridine. google.comgoogle.com Development of new synthetic pathways using less hazardous substances. rsc.org
Designing Safer Chemicals Creating QACs that are effective but have reduced toxicity and environmental persistence. Research into QACs with degradable bonds (e.g., ester, thioether) to prevent environmental accumulation. rsc.orgresearchgate.net
Use of Renewable Feedstocks Sourcing starting materials from renewable biological sources instead of depleting fossil fuels. Sustainable production methods are being developed using resources like seaweed polysaccharides. acs.org

Advanced Analytical Methodologies for Trace Detection

The ability to detect minute quantities of this compound in various matrices like water, soil, and food is essential for monitoring environmental contamination and human exposure. nih.govrsc.org Researchers have developed several sophisticated analytical methods to achieve high sensitivity and selectivity.

Chromatography-Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS or LC-MS/MS) is the cornerstone for the analysis of QACs. nih.govrsc.orggoogle.com This technique offers superior sensitivity and selectivity.

Method : The sample is first extracted, often using methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and then injected into the HPLC system. aesan.gob.eseurl-pesticides.eu The HPLC separates the different compounds in the sample, which are then detected and quantified by the mass spectrometer. sielc.comrsc.org

Sensitivity : LC-MS/MS methods can achieve very low limits of detection (LOD) and quantification (LOQ). For instance, a method for detecting various QACs in human serum and urine reported LODs in the range of 0.002–0.42 ng/mL. nih.gov Another study for determination in foodstuffs reported an LOQ of 10.00 μg/L. rsc.org

Solid-Phase Extraction (SPE) and Mass Spectrometry

For analyzing trace levels in water, a combination of Solid-Phase Extraction (SPE) with Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) has been developed. nih.gov

Method : This technique involves concentrating the surfactants from a water sample onto an activated carbon sorbent. This sorbent is then directly analyzed by SALDI-MS, eliminating the need for an elution step. nih.gov

Detection Limits : This method has demonstrated a detection limit in the low parts-per-billion (ppb) range for dodecyltrimethylammonium bromide. nih.gov

Other Advanced Methods

Paper Spray Mass Spectrometry (PS-MS) : This is a rapid technique that requires no sample pretreatment or chromatographic separation. The sample is simply dropped onto filter paper and analyzed by mass spectrometry, with an analysis time of as little as 10 seconds. researchgate.net

Colorimetric Detection : A cost-effective method using citrate-stabilized gold nanoparticles (AuNPs) has been developed. The presence of QACs causes the AuNPs to aggregate, resulting in a color change that can be measured. This method has achieved limits of detection ranging from 0.5 μM to 5 μM. rsc.org

HPLC with Conductometric Detection : For non-UV absorbing QACs, HPLC with a conductometric detector provides an alternative to photometric detection. Detection limits of 6 µg/L have been reported for dodecylpyridinium chloride, a similar cationic surfactant. montana.edu

Table 2: Comparison of Advanced Analytical Methodologies for DTAC and other QACs

Methodology Principle Sample Types Typical Limit of Detection/Quantification Key Advantage
LC-MS/MS Chromatographic separation followed by mass spectrometric detection. nih.govrsc.org Foodstuffs, Human Serum & Urine, Environmental Samples. nih.govrsc.orgaesan.gob.es 0.002-0.42 ng/mL (LOD in serum/urine); 10.00 µg/L (LOQ in foodstuffs). nih.govrsc.org High sensitivity and selectivity for complex matrices.
SPE-SALDI-MS Solid-phase extraction concentration followed by laser desorption/ionization mass spectrometry. nih.gov Water. nih.gov Low ppb range. nih.gov Rapid analysis with no elution step required.
Paper Spray MS Direct ionization from a paper substrate into a mass spectrometer. researchgate.net Liquid solutions (e.g., disinfectants). researchgate.net 0.1 µg/mL (LOD). researchgate.net Extremely fast (seconds) with no sample preparation.
Colorimetric (AuNPs) Aggregation of gold nanoparticles in the presence of surfactants leads to a color change. rsc.org Aqueous solutions. rsc.org 0.5 µM to 5 µM (LOD). rsc.org Rapid, low-cost, and does not require complex instrumentation.
HPLC-Conductometry Chromatographic separation followed by detection based on electrical conductivity. montana.edu Water. montana.edu ~6 µg/L. montana.edu Suitable for non-UV absorbing compounds.

Q & A

Q. How is the critical micelle concentration (CMC) of DTAC experimentally determined, and what factors influence its measurement?

The CMC of DTAC is typically measured using conductometry, viscometry, or nuclear magnetic resonance (NMR). For example, conductometric studies involve titrating DTAC solutions and monitoring specific conductance changes to identify the CMC inflection point . Temperature significantly affects CMC values: increasing temperature reduces CMC due to decreased hydration of the hydrophilic headgroup. Thermodynamic parameters (e.g., ΔG, ΔH, ΔS) can be derived from temperature-dependent CMC data .

Method Key Observations Reference
ConductometryCMC decreases with temperature (e.g., from 15.6 mM at 298 K to 12.3 mM at 318 K)
NMRChemical shifts in 1H^1H and 13C^{13}C spectra indicate micellization onset

Q. What are the recommended purity standards and characterization techniques for DTAC in experimental workflows?

High-purity DTAC (≥98% anhydrous basis) is essential for reproducibility. Characterization methods include:

  • Mass spectrometry (IUPAC Standard InChIKey: DDXLVDQZPFLQMZ-UHFFFAOYSA-M) .
  • Elemental analysis (C15_{15}H34_{34}ClN; MW: 263.89 g/mol) .
  • Thermogravimetric analysis to assess thermal stability .

Q. How does DTAC interact with electrolytes, and how should this be accounted for in experimental design?

Electrolytes like NaCl or ZnSO4_4 compress the electrical double layer around DTAC micelles, lowering CMC. For instance, 0.1 M NaCl reduces DTAC’s CMC by ~30% . Conductivity studies in ethanol-water mixtures show that solvent polarity affects micelle stability and aggregation kinetics .

Q. What safety protocols are critical when handling DTAC in laboratory settings?

DTAC is classified as a corrosive cationic detergent. Key precautions include:

  • Using PPE (gloves, goggles) to prevent skin/eye contact.
  • Avoiding concentrations >0.09% in biological studies to prevent membrane disruption .
  • Storing in airtight containers away from strong acids/bases due to reactive quaternary ammonium groups .

Advanced Research Questions

Q. How does DTAC enhance CO2_22​ hydrate formation kinetics in carbon capture applications?

DTAC reduces interfacial tension between CO2_2 and water, accelerating hydrate nucleation. In silica gel columns, DTAC (0.1–0.5 wt%) increases gas uptake by 40–60% compared to surfactant-free systems. Kinetic modeling (e.g., shrinking core model) correlates hydrate growth rates with surfactant concentration and pore size .

Q. What mechanisms underlie DTAC-induced membrane disruption in biological systems?

At concentrations ≥0.09%, DTAC disrupts lipid bilayers via detergent-like solubilization. Osmotic pressure measurements (e.g., 278 mOsm/kg H2_2O at 0.09% DTAC) indicate colloid-osmotic lysis as a primary mechanism. Comparative studies with local anesthetics (e.g., lidocaine) show DTAC’s higher membrane affinity due to its long alkyl chain .

Q. How do counterion concentrations and identities (e.g., Cl−^-− vs. Br−^-−) modulate DTAC micelle properties?

Counterion concentration dictates micelle aggregation numbers (NaggN_{\text{agg}}). For DTAC/NaCl systems, NaggN_{\text{agg}} increases linearly with [Cl^-] due to charge screening. Small-angle neutron scattering (SANS) and fluorescence quenching reveal that DTAC micelles have smaller NaggN_{\text{agg}} than DTAB (bromide analog) under equivalent conditions, highlighting counterion hydrophilicity effects .

Q. What experimental strategies resolve contradictions in micellization data across studies?

Discrepancies in CMC or NaggN_{\text{agg}} often arise from differences in:

  • Ionic strength : Standardize electrolyte concentrations.
  • Temperature control : Use thermostatted cells for conductivity/NMR.
  • Purity : Validate via chromatography or mass spectrometry . Multi-technique approaches (e.g., SANS + EPR + TRFQ) reconcile data by cross-validating micelle size and dynamics .

Q. How does DTAC perform in eutectic mixtures for green chemistry applications?

DTAC forms low-melting eutectics with urea (1:2 molar ratio; mp: 45°C) via charge-assisted hydrogen bonding. These mixtures enhance solubility of hydrophobic compounds in synthesis, with applications in solvent-free reactions. FTIR and DSC confirm complexation stability up to 150°C .

Q. What role does DTAC play in pigment dispersion systems for advanced materials?

As a cationic surfactant, DTAC stabilizes pigment particles (e.g., TiO2_2) via electrostatic adsorption. Optimal dispersion occurs at 0.5–1.0 wt% DTAC, reducing particle size to <200 nm. Zeta potential measurements (>+30 mV) confirm colloidal stability in aqueous inks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.